N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
The compound N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications. Key structural features include:
- N4 substitution: A 3-chloro-4-methoxyphenyl group, combining electron-withdrawing (Cl) and electron-donating (OCH₃) moieties.
- N6 substitution: A (4-methylphenyl)methyl (benzyl-type) group, introducing steric bulk and lipophilicity.
- Core structure: The 1-methylpyrazolo[3,4-d]pyrimidine backbone, which facilitates π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-13-4-6-14(7-5-13)11-23-21-26-19(16-12-24-28(2)20(16)27-21)25-15-8-9-18(29-3)17(22)10-15/h4-10,12H,11H2,1-3H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHMDWSTNXNBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the methyl and benzyl groups: This step may involve alkylation reactions using suitable alkylating agents.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents at N4 and N6 significantly influence solubility, lipophilicity, and electronic properties. Below is a comparative analysis with key analogues (Table 1):
Table 1: Substituent-Driven Property Comparison
| Compound Name | N4 Substituent | N6 Substituent | Molecular Weight (g/mol) | Solubility (pH 7.4, µg/mL) | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | 3-Cl-4-OCH₃-phenyl | (4-CH₃-phenyl)methyl | Not reported | Inferred low (<1) | Not reported |
| N6-(3-Cl-4-OCH₃-phenyl)-N4-phenyl analogue [2] | 3-Cl-4-OCH₃-phenyl | Phenyl | Not reported | Not reported | Not reported |
| N4-(3-Cl-4-CH₃-phenyl)-N6-ethyl analogue [4] | 3-Cl-4-CH₃-phenyl | Ethyl | 316.79 | 0.5 | Not reported |
| N4-(2-OCH₃-phenyl)-N6-phenoxyphenyl [6] | 2-OCH₃-phenyl | 4-Phenoxyphenyl | ~436 (calculated) | Not reported | 243–245 |
Key Observations:
- N4 Substituents: The 3-Cl-4-OCH₃-phenyl group in the target compound contrasts with 3-Cl-4-CH₃-phenyl () and 2-OCH₃-phenyl (). Chlorine’s electron-withdrawing effect may stabilize the aromatic ring, influencing binding interactions in biological targets.
- N6 Substituents :
Structural and Spectroscopic Comparisons
NMR data from analogues () highlights electronic environments:
- Hydrogen Bonding : NH protons in analogues exhibit downfield shifts (e.g., 8.80–12.98 ppm), indicative of strong hydrogen bonding capacity . The target compound’s NH groups are expected to behave similarly.
- Aromatic Systems : Chemical shifts for H-6 in analogues (8.27–8.36 ppm) suggest deshielding due to the pyrimidine ring’s electron-deficient nature . Substituents like methoxy may alter this environment in the target compound.
Biological Activity
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is C20H22ClN7O2, and it has a molecular weight of approximately 421.89 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is known for its diverse biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor for various molecular targets, including:
- Dihydrofolate reductase (DHFR) : Inhibition of DHFR disrupts folate metabolism, crucial for DNA synthesis and cell proliferation.
- Tyrosine Kinases : The compound may exhibit inhibitory effects on receptor tyrosine kinases involved in cancer cell signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that related compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a phenylpyrazolo[3,4-d]pyrimidine derivative demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines .
- Antiparasitic and Antifungal Properties : Some derivatives have shown efficacy against parasitic infections and fungal diseases .
- Dual Inhibition Potential : The compound has been noted for dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .
Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidines:
- Study on Antitumor Effects : A study evaluated the effects of a similar pyrazolo[3,4-d]pyrimidine on MCF-7 breast cancer cells. The results indicated significant inhibition of cell migration and induction of apoptosis through DNA fragmentation mechanisms .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Phenylpyrazolo[3,4-d]pyrimidine | EGFR/VGFR2 | 0.3 - 24 | Antitumor |
| N6-(2-methoxyphenyl)methyl-pyrazolo | DHFR | Not specified | Antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
